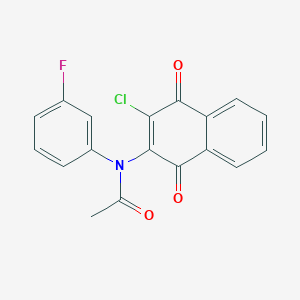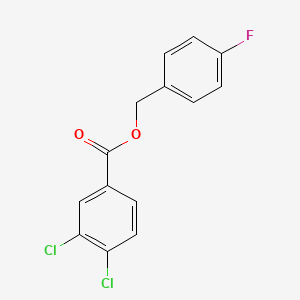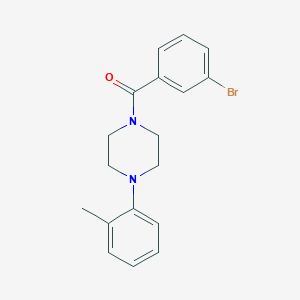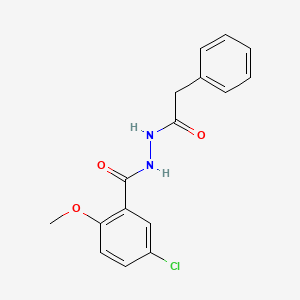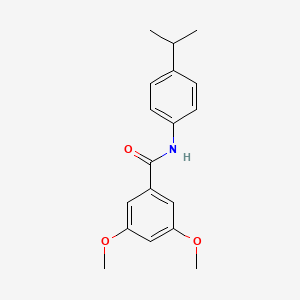![molecular formula C15H13BrN2OS B5748764 N-{[(4-bromophenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5748764.png)
N-{[(4-bromophenyl)amino]carbonothioyl}-2-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[(4-bromophenyl)amino]carbonothioyl}-2-methylbenzamide, also known as BAY 11-7082, is a small molecule inhibitor that has been extensively studied for its anti-inflammatory and anti-cancer properties. BAY 11-7082 is a potent inhibitor of the nuclear factor kappa B (NF-κB) pathway, which plays a critical role in regulating inflammation, cell survival, and proliferation.
Mécanisme D'action
N-{[(4-bromophenyl)amino]carbonothioyl}-2-methylbenzamide 11-7082 inhibits the activation of the NF-κB pathway by preventing the degradation of the inhibitor of κB (IκB) protein. IκB normally binds to and inhibits NF-κB, but when IκB is degraded, NF-κB is free to translocate to the nucleus and activate the transcription of various genes involved in inflammation and cell survival. N-{[(4-bromophenyl)amino]carbonothioyl}-2-methylbenzamide 11-7082 prevents the degradation of IκB, thus inhibiting the activation of NF-κB.
Biochemical and Physiological Effects:
N-{[(4-bromophenyl)amino]carbonothioyl}-2-methylbenzamide 11-7082 has been shown to have anti-inflammatory effects in various in vitro and in vivo models. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). N-{[(4-bromophenyl)amino]carbonothioyl}-2-methylbenzamide 11-7082 has also been shown to have anti-cancer effects by inducing apoptosis (programmed cell death) in cancer cells and inhibiting cancer cell proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-{[(4-bromophenyl)amino]carbonothioyl}-2-methylbenzamide 11-7082 in lab experiments is its potency and specificity for inhibiting the NF-κB pathway. However, one limitation is that N-{[(4-bromophenyl)amino]carbonothioyl}-2-methylbenzamide 11-7082 can be toxic to cells at high concentrations, which can affect the interpretation of experimental results. Additionally, N-{[(4-bromophenyl)amino]carbonothioyl}-2-methylbenzamide 11-7082 has poor solubility in water, which can make it difficult to use in certain experimental conditions.
Orientations Futures
There are several potential future directions for research on N-{[(4-bromophenyl)amino]carbonothioyl}-2-methylbenzamide 11-7082. One direction is to investigate its potential therapeutic applications in various diseases, such as cancer, inflammatory bowel disease, and rheumatoid arthritis. Another direction is to develop more potent and selective inhibitors of the NF-κB pathway that have fewer toxic effects on cells. Additionally, further research is needed to fully understand the molecular mechanisms underlying the anti-inflammatory and anti-cancer effects of N-{[(4-bromophenyl)amino]carbonothioyl}-2-methylbenzamide 11-7082.
Méthodes De Synthèse
N-{[(4-bromophenyl)amino]carbonothioyl}-2-methylbenzamide 11-7082 can be synthesized by reacting 2-methylbenzamide with 4-bromoaniline in the presence of thionyl chloride and carbon disulfide. The resulting product is then purified through column chromatography to obtain pure N-{[(4-bromophenyl)amino]carbonothioyl}-2-methylbenzamide 11-7082.
Applications De Recherche Scientifique
N-{[(4-bromophenyl)amino]carbonothioyl}-2-methylbenzamide 11-7082 has been extensively studied for its anti-inflammatory and anti-cancer properties. It has been shown to inhibit the NF-κB pathway, which is a critical regulator of inflammation and cancer cell survival. N-{[(4-bromophenyl)amino]carbonothioyl}-2-methylbenzamide 11-7082 has been used in various in vitro and in vivo studies to investigate its potential therapeutic applications.
Propriétés
IUPAC Name |
N-[(4-bromophenyl)carbamothioyl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2OS/c1-10-4-2-3-5-13(10)14(19)18-15(20)17-12-8-6-11(16)7-9-12/h2-9H,1H3,(H2,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKPLXILBFYATNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC(=S)NC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[1-(benzylamino)ethylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B5748684.png)
![N-(4-fluorophenyl)-N'-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5748686.png)
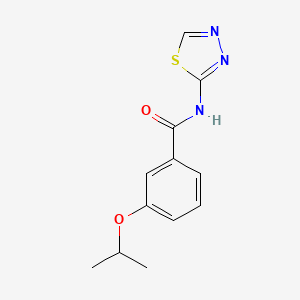
![5-(1H-pyrrol-2-ylmethylene)-1-[3-(trifluoromethyl)phenyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5748691.png)
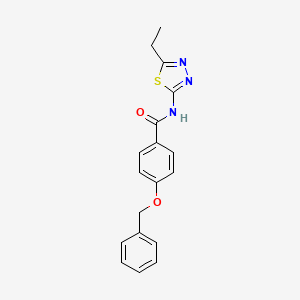
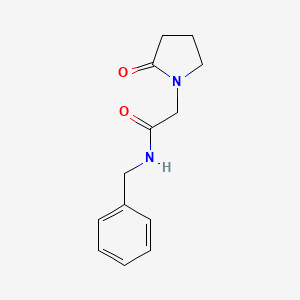
![3-{5-[(3,4-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5748714.png)
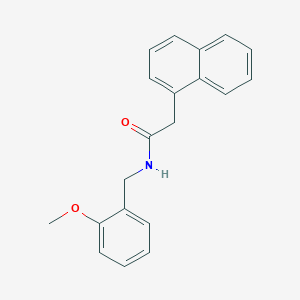
![N-{[(3-fluorophenyl)amino]carbonothioyl}propanamide](/img/structure/B5748728.png)
